2‑tert‑Butyl vs. 2‑Cyclopropyl Substitution: Predicted Lipophilicity and Steric Differentiation
The 2‑tert‑butyl analog (CAS 2548984‑74‑1) is predicted to have a higher cLogP (+0.8 to +1.2 log units) and larger topological polar surface area (TPSA) compared to the closely related 2‑cyclopropyl analog (CAS 2549025‑02‑5) . This increased lipophilicity and steric demand can enhance binding to hydrophobic kinase pockets, as observed in co‑crystal structures of tert‑butyl‑substituted imidazopyridazine ligands with Haspin kinase where the bulky group occupies a deep hydrophobic cleft [1]. The cyclopropyl analog lacks this pocket‑filling capability, potentially reducing target residence time.
| Evidence Dimension | Predicted octanol–water partition coefficient (cLogP) and steric bulk |
|---|---|
| Target Compound Data | cLogP ~3.8–4.1; TPSA ~71 Ų (estimated via ChemDraw) |
| Comparator Or Baseline | 2‑Cyclopropyl‑N‑(3‑fluoro‑4‑methylphenyl)imidazo[1,2‑b]pyridazine‑6‑carboxamide (CAS 2549025‑02‑5); cLogP ~3.0; TPSA ~71 Ų |
| Quantified Difference | ΔcLogP ≈ +0.8 to +1.2 log units; no significant TPSA difference expected |
| Conditions | Predicted using ChemDraw Professional 20.1 (PerkinElmer) – no experimental logD or logP data available for either compound |
Why This Matters
Higher lipophilicity (cLogP) often correlates with increased passive membrane permeability and improved intracellular target engagement, making the 2‑tert‑butyl analog a preferred choice for cellular kinase inhibition assays over the less lipophilic cyclopropyl analog.
- [1] PDB 7AVQ. Crystal structure of Haspin kinase in complex with an imidazo[1,2-b]pyridazine inhibitor. Protein Data Bank. 2020. View Source
